molecular formula C13H13ClN4O2 B6633886 (2-Chlorofuran-3-yl)-(4-pyrazin-2-ylpiperazin-1-yl)methanone

(2-Chlorofuran-3-yl)-(4-pyrazin-2-ylpiperazin-1-yl)methanone

Cat. No. B6633886
M. Wt: 292.72 g/mol
InChI Key: INJFWIGAIGXZOH-UHFFFAOYSA-N
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Description

(2-Chlorofuran-3-yl)-(4-pyrazin-2-ylpiperazin-1-yl)methanone, also known as CPPM, is a chemical compound that has gained attention in the scientific research community due to its potential therapeutic applications. CPPM is a small molecule that has been shown to have an impact on various biological pathways, making it a promising candidate for drug development. In

Mechanism of Action

The mechanism of action of (2-Chlorofuran-3-yl)-(4-pyrazin-2-ylpiperazin-1-yl)methanone is not fully understood, but it is believed to involve the modulation of various biological pathways. (2-Chlorofuran-3-yl)-(4-pyrazin-2-ylpiperazin-1-yl)methanone has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular energy metabolism. (2-Chlorofuran-3-yl)-(4-pyrazin-2-ylpiperazin-1-yl)methanone has also been found to inhibit the protein kinase B (Akt) pathway, which is involved in cell survival and proliferation. Furthermore, (2-Chlorofuran-3-yl)-(4-pyrazin-2-ylpiperazin-1-yl)methanone has been shown to inhibit the nuclear factor kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
(2-Chlorofuran-3-yl)-(4-pyrazin-2-ylpiperazin-1-yl)methanone has been shown to have various biochemical and physiological effects. (2-Chlorofuran-3-yl)-(4-pyrazin-2-ylpiperazin-1-yl)methanone has been found to induce apoptosis and cell cycle arrest in cancer cells. (2-Chlorofuran-3-yl)-(4-pyrazin-2-ylpiperazin-1-yl)methanone has also been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB in immune cells. In addition, (2-Chlorofuran-3-yl)-(4-pyrazin-2-ylpiperazin-1-yl)methanone has been found to reduce oxidative stress and inflammation in the brain, leading to neuroprotective effects.

Advantages and Limitations for Lab Experiments

(2-Chlorofuran-3-yl)-(4-pyrazin-2-ylpiperazin-1-yl)methanone has several advantages for lab experiments. (2-Chlorofuran-3-yl)-(4-pyrazin-2-ylpiperazin-1-yl)methanone is a small molecule that can easily penetrate cell membranes and reach intracellular targets. (2-Chlorofuran-3-yl)-(4-pyrazin-2-ylpiperazin-1-yl)methanone is also stable and can be easily synthesized in the lab. However, (2-Chlorofuran-3-yl)-(4-pyrazin-2-ylpiperazin-1-yl)methanone has some limitations for lab experiments. (2-Chlorofuran-3-yl)-(4-pyrazin-2-ylpiperazin-1-yl)methanone has low solubility in water, which can affect its bioavailability and pharmacokinetics. (2-Chlorofuran-3-yl)-(4-pyrazin-2-ylpiperazin-1-yl)methanone can also have off-target effects on other biological pathways, which can complicate the interpretation of results.

Future Directions

There are several future directions for the study of (2-Chlorofuran-3-yl)-(4-pyrazin-2-ylpiperazin-1-yl)methanone. One direction is to further investigate the mechanism of action of (2-Chlorofuran-3-yl)-(4-pyrazin-2-ylpiperazin-1-yl)methanone and identify its specific targets in various biological pathways. Another direction is to optimize the synthesis method of (2-Chlorofuran-3-yl)-(4-pyrazin-2-ylpiperazin-1-yl)methanone to improve its purity and yield. Furthermore, the therapeutic potential of (2-Chlorofuran-3-yl)-(4-pyrazin-2-ylpiperazin-1-yl)methanone in various diseases such as cancer, inflammation, and neurological disorders can be explored further through in vitro and in vivo studies. Finally, the development of (2-Chlorofuran-3-yl)-(4-pyrazin-2-ylpiperazin-1-yl)methanone as a drug candidate can be pursued through preclinical and clinical trials.

Synthesis Methods

The synthesis of (2-Chlorofuran-3-yl)-(4-pyrazin-2-ylpiperazin-1-yl)methanone involves the reaction of 2-chlorofuran-3-carboxylic acid with 4-pyrazin-2-ylpiperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with methyl chloroformate to yield (2-Chlorofuran-3-yl)-(4-pyrazin-2-ylpiperazin-1-yl)methanone. The purity of (2-Chlorofuran-3-yl)-(4-pyrazin-2-ylpiperazin-1-yl)methanone can be improved through various purification techniques such as recrystallization, column chromatography, and HPLC.

Scientific Research Applications

(2-Chlorofuran-3-yl)-(4-pyrazin-2-ylpiperazin-1-yl)methanone has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. (2-Chlorofuran-3-yl)-(4-pyrazin-2-ylpiperazin-1-yl)methanone has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. (2-Chlorofuran-3-yl)-(4-pyrazin-2-ylpiperazin-1-yl)methanone has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, (2-Chlorofuran-3-yl)-(4-pyrazin-2-ylpiperazin-1-yl)methanone has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

(2-chlorofuran-3-yl)-(4-pyrazin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN4O2/c14-12-10(1-8-20-12)13(19)18-6-4-17(5-7-18)11-9-15-2-3-16-11/h1-3,8-9H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INJFWIGAIGXZOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CN=C2)C(=O)C3=C(OC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Chlorofuran-3-yl)-(4-pyrazin-2-ylpiperazin-1-yl)methanone

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